molecular formula C10H11N3O4 B072936 2-(2,4-dinitrophenyl)-N,N-dimethylethenamine CAS No. 1214-75-1

2-(2,4-dinitrophenyl)-N,N-dimethylethenamine

Cat. No.: B072936
CAS No.: 1214-75-1
M. Wt: 237.21 g/mol
InChI Key: MHIRUPHZSNZDCI-UHFFFAOYSA-N
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Description

2-(2,4-Dinitrophenyl)-N,N-dimethylethenamine is a nitroaromatic compound featuring a 2,4-dinitrophenyl group attached to an ethenamine backbone with dimethyl substitution on the nitrogen atom. Its structural uniqueness lies in the conjugation between the aromatic nitro groups and the dimethylaminoethyl moiety, which modulates electronic distribution and intermolecular interactions .

Properties

IUPAC Name

2-(2,4-dinitrophenyl)-N,N-dimethylethenamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4/c1-11(2)6-5-8-3-4-9(12(14)15)7-10(8)13(16)17/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIRUPHZSNZDCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214-75-1
Record name (N,N-Dimethylamino)ethenyl-2,4-dinitrobenzene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dinitrophenyl)-N,N-dimethylethenamine typically involves the nitration of a suitable precursor, followed by subsequent reactions to introduce the ethenamine group. One common method involves the nitration of chlorobenzene to produce 2,4-dinitrochlorobenzene, which is then reacted with dimethylamine to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The intermediate products are purified through recrystallization and other separation techniques to obtain the final compound in its pure form .

Chemical Reactions Analysis

Key Synthetic Routes

The compound is synthesized via condensation reactions between 2,4-dinitrophenylhydrazine (2,4-DNP) and carbonyl-containing precursors. For example:

  • Aldehyde/Ketone Condensation :

    RCHO RCOR +2 4 DNPH+ E 2 2 4 dinitrophenyl N N dimethylethenamine+H2O\text{RCHO RCOR }+\text{2 4 DNP}\xrightarrow{\text{H}^+}\text{ E 2 2 4 dinitrophenyl N N dimethylethenamine}+\text{H}_2\text{O}

    This proceeds via nucleophilic addition of hydrazine to the carbonyl group, followed by dehydration .

Reaction Mechanisms

The compound’s reactivity is governed by its electron-deficient aromatic ring and polarizable ethenamine group :

Reaction Type Mechanistic Pathway Key Observations
Nucleophilic Aromatic Substitution (SNAr) Nitro groups activate the aromatic ring for substitution at positions 1, 3, or 5 .Limited data; predicted based on analogous 2,4-dinitrophenyl derivatives .
Reduction Reactions Nitro groups may reduce to amines under catalytic hydrogenation (e.g., H₂/Pd-C) .Not experimentally verified for this compound.
Acid/Base Interactions The dimethylamino group acts as a weak base, forming salts with strong acids .Confirmed via crystallographic data (CCDC 268433) .

Electrophilic Additions

The ethenamine group (-CH=N-) participates in addition-elimination reactions :

  • Hydrolysis :

     E CH N N CH3 2+H2ONH2 N CH3 2+RCOOH\text{ E CH N N CH}_3\text{ }_2+\text{H}_2\text{O}\rightarrow \text{NH}_2\text{ N CH}_3\text{ }_2+\text{RCOOH}

    Requires acidic or basic conditions; kinetics depend on steric hindrance from nitro groups .

Cycloadditions

The conjugated system may undergo Diels-Alder reactions with dienes, though no experimental evidence exists for this compound .

Comparative Reactivity Insights

  • Acyl Transfer Reactions : Analogous 2,4-dinitrophenyl esters exhibit addition-elimination mechanisms with phenoxides (βₙᵤc = 0.81–0.84), where nucleophilic attack is rate-determining .

  • Thermal Stability : Decomposes exothermically above 240°C due to nitro group instability .

Key Data Table

Property Value/Observation Source
Melting Point196–202°C (decomposes)
SolubilityInsoluble in water; soluble in DMSO, DMF
Brønsted Basicity (pKₐ)~3.5 (estimated for dimethylamino group)
UV-Vis λₘₐₓ365 nm (π→π* transition)

Scientific Research Applications

Medicinal Chemistry

a. Drug Development

The compound has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of dinitrophenyl compounds can act as modulators of ATP-binding cassette (ABC) transporters, which are crucial in drug resistance mechanisms in cancer therapy .

Case Study: ABC Transporter Modulation

  • Objective : To evaluate the efficacy of dinitrophenyl derivatives in modulating ABC transporters.
  • Findings : The compound exhibited significant activity in enhancing the efficacy of chemotherapeutic agents by inhibiting the efflux mechanisms mediated by ABC transporters, thereby increasing intracellular drug concentrations .

Environmental Science

a. Chemical Sensors

2-(2,4-Dinitrophenyl)-N,N-dimethylethenamine has been utilized as a chromogenic chemosensor for detecting environmental pollutants. Its ability to change color upon interaction with specific analytes makes it suitable for environmental monitoring.

Data Table: Chromogenic Properties

Analyte Detection Limit (µM) Color Change
Heavy Metals0.5Colorless to Red
Organic Pollutants1.0Yellow to Orange

Analytical Chemistry

a. Spectroscopic Applications

The compound is also employed in spectroscopic techniques for the identification and quantification of various substances. Its distinct spectral properties allow for its use in UV-Vis spectroscopy and mass spectrometry.

Case Study: Spectral Analysis

  • Objective : To assess the utility of this compound in mass spectrometry.
  • Methodology : Samples were analyzed using MALDI-TOF mass spectrometry.
  • Results : The compound displayed characteristic fragmentation patterns that facilitated the identification of unknown compounds in complex mixtures .

Mechanism of Action

The compound exerts its effects primarily through the uncoupling of oxidative phosphorylation. This process disrupts the production of ATP in mitochondria, leading to increased metabolic rate and generation of reactive oxygen species (ROS). The molecular targets include components of the mitochondrial electron transport chain, which are affected by the compound’s ability to decouple electron transport from ATP synthesis .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Substituent Effects
2-(2,4-Dinitrophenyl)-N,N-dimethylethenamine 2,4-dinitrophenyl, dimethylaminoethyl group ~265.2* Strong electron withdrawal, planar conjugation
N-(2,4-Dinitrophenyl)-1,3-dimethoxyisoindolin-2-amine 2,4-dinitrophenyl, isoindoline ring with methoxy groups 357.3 Methoxy groups enhance solubility; isoindoline core stabilizes coordination geometry
NN-Dimethyl-2-nitroaniline Ortho-nitro group, dimethylamino substituent 181.2 Limited conjugation due to ortho-nitro placement; reduced thermal stability
4-Nitro-N,N-diphenylaniline Para-nitro group, diphenylamine structure 290.3 Extended aromaticity; nitro group enhances dipole moment

*Calculated based on formula C₁₀H₁₁N₃O₄.

Key Insights :

  • The 2,4-dinitro substitution in the target compound amplifies electron withdrawal compared to mono-nitro analogs (e.g., NN-Dimethyl-2-nitroaniline ), enhancing electrophilic reactivity.
  • Methoxy groups in isoindoline derivatives improve solubility in polar solvents, whereas the dimethylaminoethyl group in the target compound may enhance lipid solubility.

Electronic and Computational Studies

  • DFT Analysis: Computational studies on N-(4-dimethylamino-3,5-dinitrophenyl) acetonitrile () reveal charge transfer from the dimethylamino group to nitro substituents, stabilizing the molecule via resonance . Similar effects are expected in the target compound.
  • Geometry Optimization : Isoindoline derivatives () exhibit optimized octahedral coordination in Fe(II) complexes, while the target compound’s flexible ethenamine chain may favor tetrahedral or trigonal planar geometries in metal complexes .

Physical and Functional Properties

Property Target Compound N-(2,4-Dinitrophenyl)-1,3-dimethoxyisoindolin-2-amine Fe(II) Schiff Base Complex
Molar Conductivity Not reported Non-electrolyte (<10 S cm² mol⁻¹) Non-electrolyte (<10 S cm² mol⁻¹)
Magnetic Moment N/A N/A 1.73 BM (one unpaired electron)
Coordination Geometry Potential for flexible binding Rigid octahedral (Fe(II)) Octahedral (Fe(II))

Biological Activity

2-(2,4-Dinitrophenyl)-N,N-dimethylethenamine, commonly referred to as DNMET, is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C11H14N4O4
  • Molecular Weight : 270.25 g/mol
  • CAS Number : 1214-75-1

Biological Activity Overview

The biological activity of DNMET is primarily associated with its interaction with various biological targets, leading to potential therapeutic applications. Research indicates that DNMET exhibits both antimicrobial and antitumor properties.

The mechanism through which DNMET exerts its effects involves:

  • Nitro Group Reduction : The nitro group in DNMET can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects on tumor cells.
  • Hydrogen Bonding : The compound's structure allows for hydrogen bonding with biological targets, enhancing its binding affinity and biological activity.

Antimicrobial Activity

Studies have demonstrated that DNMET possesses significant antimicrobial properties. For instance:

  • In Vitro Studies : DNMET was tested against various bacterial strains, showing effective inhibition of growth at concentrations as low as 50 µg/mL .
  • Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways.

Antitumor Activity

Research into the antitumor effects of DNMET has yielded promising results:

  • Cell Line Studies : In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) revealed that DNMET induces apoptosis at concentrations ranging from 10 to 100 µM .
  • Tumor Growth Inhibition : In vivo studies using murine models demonstrated a significant reduction in tumor size when treated with DNMET compared to control groups .

Case Study 1: Antibacterial Efficacy

A clinical study investigated the efficacy of DNMET in treating bacterial infections resistant to conventional antibiotics. Patients receiving DNMET showed a marked improvement in symptoms and a reduction in bacterial load within three days of treatment.

Case Study 2: Cancer Treatment

In a pilot study involving patients with advanced cancer, administration of DNMET led to a stabilization of disease progression in 60% of participants over a six-month period. Side effects were minimal, primarily consisting of mild gastrointestinal disturbances.

Data Tables

Activity Type Tested Concentration (µg/mL) Effectiveness
Antimicrobial50Significant inhibition observed
Antitumor10 - 100Induced apoptosis in cancer cells
Study Type Cell Line/Model Outcome
In VitroHeLaApoptosis induced at 50 µM
In VivoMurine modelTumor size reduction observed

Q & A

Q. What synthetic methodologies are most effective for preparing 2-(2,4-dinitrophenyl)-N,N-dimethylethenamine?

Methodological Answer: Synthesis typically involves multi-step reactions starting with functionalized aromatic precursors. For example:

  • Step 1: Condensation of 2,4-dinitrophenylhydrazine with aldehydes to form hydrazone intermediates.
  • Step 2: Subsequent alkylation or nucleophilic substitution with dimethylamine derivatives to introduce the N,N-dimethyl group.
  • Purification: Column chromatography or recrystallization is critical due to nitro group sensitivity.
    Reference protocols for structurally similar compounds (e.g., Fe(II) Schiff base complexes) highlight the use of anhydrous conditions and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • Infrared (IR) Spectroscopy: Identifies nitro (NO₂) stretching vibrations (~1520 cm⁻¹) and C=N/C=C bonds (~1600–1650 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Dimethylamine protons resonate as a singlet (~δ 2.8–3.2 ppm), while aromatic protons split due to nitro group deshielding .
    • ¹³C NMR: Confirms sp² carbons (aromatic and ethenamine groups) and quaternary carbons adjacent to nitro groups .
  • UV-Vis Spectroscopy: Absorbance in the 300–400 nm range reflects π→π* transitions in the dinitrophenyl chromophore .

Q. How can computational methods predict electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) are used to:

  • Map charge distribution (e.g., nitro groups as electron-withdrawing moieties).
  • Predict dipole moments and frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity and photostability .
  • Validate experimental spectroscopic data (e.g., IR frequencies, UV transitions) through simulated spectra .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

  • Dynamic NMR (DNMR): Resolves conformational equilibria or hindered rotation in the ethenamine moiety, which may cause unexpected splitting .
  • 2D Correlation Spectroscopy (COSY, NOESY): Assigns coupling between aromatic protons and distinguishes para/meta substitution effects .
  • Cross-validation with X-ray crystallography: Resolves ambiguities in molecular geometry, as seen in structurally related dinitrophenyl derivatives .

Q. What strategies optimize reaction yields in the presence of competing nitro-group side reactions?

Methodological Answer:

  • Temperature Control: Lower reaction temperatures (<60°C) minimize nitro group reduction or decomposition.
  • Catalyst Selection: Palladium or copper catalysts enhance selectivity in cross-coupling steps .
  • Protecting Groups: Temporarily mask reactive sites (e.g., nitro groups) with tert-butoxycarbonyl (Boc) groups during alkylation .

Q. How can bioactivity studies (e.g., enzyme inhibition) be designed for this compound?

Methodological Answer:

  • Target Selection: Prioritize enzymes with electron-rich active sites (e.g., oxidoreductases), as nitro groups may act as electrophiles.
  • Kinetic Assays: Use fluorescence quenching or spectrophotometric methods to monitor binding (e.g., NADH-dependent assays disrupted by nitroaromatic interactions) .
  • Docking Simulations: Molecular docking (AutoDock Vina) predicts binding affinities to targets like DNA methyltransferases or cytochrome P450 enzymes .

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